1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Overview
Description
1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is a chemical compound with the molecular formula C14H14N2O4S2 It is a derivative of benzene, characterized by the presence of diazomethylene and disulfonyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) typically involves the reaction of 2-methylbenzenesulfonyl chloride with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methylbenzenesulfonyl chloride} + \text{diazomethane} \rightarrow \text{1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) involves its interaction with molecular targets through its diazomethylene and disulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal transduction: It may modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Diazomethylene)disulfonyl]bis(benzene): Similar structure but lacks the methyl groups.
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylbenzene): Similar structure with methyl groups in different positions.
Uniqueness
1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-[diazo-(2-methylphenyl)sulfonylmethyl]sulfonyl-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c1-11-7-3-5-9-13(11)22(18,19)15(17-16)23(20,21)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBDZIRDAUNQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567639 | |
Record name | 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-45-6 | |
Record name | 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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